molecular formula C40H30N10O6+2 B1197430 Nitroblue tetrazolium CAS No. 7695-60-5

Nitroblue tetrazolium

Cat. No.: B1197430
CAS No.: 7695-60-5
M. Wt: 746.7 g/mol
InChI Key: JPXMTWWFLBLUCD-UHFFFAOYSA-N
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Description

Nitroblue tetrazolium is a chemical compound composed of two tetrazole moieties. It is widely used in immunology for the sensitive detection of alkaline phosphatase. The compound is known for its ability to form a dark blue formazan precipitate upon reduction, making it useful in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroblue tetrazolium can be synthesized through the reaction of 2,2’-bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride with appropriate reagents under controlled conditions. The reaction typically involves the use of dimethylformamide (DMF) as a solvent and requires careful temperature control to ensure the stability of the product .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving the compound in a solution of 70% dimethylformamide. The solution is then filtered and purified to obtain a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Nitroblue tetrazolium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include NADH, NADPH, and other electron donors. The reactions are typically carried out in the presence of a detergent such as Triton X-100 or Tween 80 to enhance the solubility of the compound .

Major Products

The major product formed from the reduction of this compound is formazan, a dark blue compound that is insoluble in water .

Scientific Research Applications

Nitroblue tetrazolium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of nitroblue tetrazolium involves its reduction by electron donors such as NADH or NADPH. This reduction leads to the formation of formazan, which precipitates as a dark blue compound. The reduction process is facilitated by enzymes such as cytochrome P450 reductase and cytochrome b5 reductase . The compound’s ability to form a colored precipitate makes it useful for detecting the presence of reactive oxygen species and other reducing agents .

Comparison with Similar Compounds

Nitroblue tetrazolium is unique in its ability to form a dark blue formazan precipitate upon reduction. Similar compounds include:

This compound stands out due to its high sensitivity and specificity in detecting alkaline phosphatase and reactive oxygen species, making it a valuable tool in various scientific and medical applications .

Properties

CAS No.

7695-60-5

Molecular Formula

C40H30N10O6+2

Molecular Weight

746.7 g/mol

IUPAC Name

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium

InChI

InChI=1S/C40H30N10O6/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54/h3-26H,1-2H3/q+2

InChI Key

JPXMTWWFLBLUCD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8

7695-60-5

physical_description

Solid;  Color varies (colorless, yellow, blue or black);  [ChemIDplus]

Synonyms

Blue, Nitrotetrazolium
Nitro-BT
Nitroblue Tetrazolium
Nitroblue, Tetrazolium
Nitrotetrazolium Blue
Tetrazolium Nitroblue
Tetrazolium, Nitroblue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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